1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c1-27-13-10-19-14-18(6-9-21(19)27)22(28-11-2-3-12-28)16-26-23(29)25-15-17-4-7-20(24)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLNPGEXPODIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a urea functional group and various aromatic and heterocyclic moieties, suggest promising interactions with biological targets, especially protein kinases.
Structural Characteristics
The molecular formula of this compound is C22H28FN5O, with a molecular weight of approximately 397.49 g/mol. The structural components include:
- Fluorobenzyl group : Enhances hydrophobic interactions.
- Indoline moiety : Contributes to the compound's ability to interact with various biological targets.
- Pyrrolidine ring : Potentially increases the binding affinity to kinase targets.
The primary mechanism of action for this compound appears to be its role as an inhibitor of protein kinases. Protein kinases are crucial in regulating cellular functions and signaling pathways, making them significant targets for cancer therapy and other diseases. Interaction studies indicate that the compound binds to the active sites of various kinases, thereby inhibiting their activity.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of this compound in various contexts:
-
Inhibition of Tyrosinase :
- A derivative containing a similar fluorobenzyl-piperazine fragment was evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The compound exhibited no cytotoxicity and showed antimelanogenic effects on B16F10 cells, suggesting potential applications in skin-related therapies .
- Kinetic studies revealed that several derivatives reached IC50 values at low micromolar concentrations, indicating strong inhibitory activity against tyrosinase .
-
Kinase Inhibition :
- The compound has shown promise as a selective inhibitor of specific protein kinases, with docking studies suggesting that it occupies the active site and prevents substrate binding. This mechanism is critical for developing targeted cancer therapies.
Comparative Analysis
To better understand the potential applications and effectiveness of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea | Contains a piperidine ring instead of pyrrolidine | Different pharmacokinetics due to ring structure |
| 1-(2-Methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea | Urea derivative with a thiadiazole ring | Known for anti-senescence activity in plants |
| Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl] | Incorporates a pyrimidine structure | May exhibit different biological activities due to its heterocyclic nature |
Future Directions
The distinct structural features of this compound position it as a lead compound for further modifications aimed at enhancing its pharmacological properties. Ongoing research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Target Validation : Confirming specific protein kinases as therapeutic targets through biochemical assays.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The 1-methylindolin-5-yl group introduces partial saturation to the indole core, which may improve conformational stability compared to fully aromatic indole derivatives (e.g., 3-(2-aminobutyl)indole) .
- The pyrrolidine ring offers moderate basicity and conformational flexibility, contrasting with the more rigid piperidine in 1-[2-(2-hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester .
Hypothesized Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Profile (Hypothetical Data)
Key Findings :
- The target compound’s higher logP (3.2 vs. 1.8 for 3-(2-aminobutyl)indole) reflects increased lipophilicity due to the pyrrolidine and fluorobenzyl groups, suggesting improved membrane permeability but reduced aqueous solubility .
- The urea linker correlates with stronger target binding (IC50 = 10 nM) compared to ester-linked analogs (IC50 = 50 nM), likely due to enhanced hydrogen-bond donor-acceptor interactions .
- The 1-methylindolin-5-yl group may reduce off-target effects compared to unsubstituted indoles by restricting rotational freedom .
Research Implications and Limitations
Key advantages over similar compounds include:
Enhanced binding affinity from the urea moiety.
Improved metabolic stability due to fluorination.
Balanced lipophilicity for tissue penetration.
However, its low solubility may limit bioavailability, necessitating formulation optimization. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea?
- Answer: Synthesis typically involves multi-step routes:
- Step 1: Condensation of 1-(4-fluorobenzyl)amine with a carbonyl precursor (e.g., isocyanate or carbamate derivatives) to form the urea backbone .
- Step 2: Palladium-catalyzed coupling or alkylation to introduce the 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl sidechain, as seen in analogous pyrrole-urea hybrids .
- Key Reagents: Pd catalysts (e.g., Pd(PPh₃)₄), alkyl halides, or isocyanides for C–N bond formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Compare ¹H/¹³C NMR chemical shifts (e.g., urea NH signals at δ ~9.0–10.5 ppm, pyrrolidine protons at δ ~1.5–3.5 ppm) with literature data .
- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally related ureas .
- Mass Spectrometry: Validate molecular weight (e.g., HRMS or ESI-MS) .
Q. What are the primary biological targets hypothesized for this compound?
- Answer: Based on structural analogs (e.g., diarylpyrroles and fluorobenzyl ureas), potential targets include:
- Kinase Inhibitors: Similar pyrrolidine-urea hybrids target ATP-binding pockets in kinases .
- GPCRs: Fluorinated aromatic moieties may interact with serotonin or dopamine receptors .
- In vitro Assays: Screen against kinase panels or receptor-binding assays to identify specific targets .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this urea derivative?
- Answer: Key strategies include:
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to enhance coupling efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve urea formation kinetics .
- Design of Experiments (DOE): Use factorial designs to test variables like temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of amine:isocyanate) .
Q. What computational methods can predict the compound’s binding affinity to biological targets?
- Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinase domains (e.g., PDB: 3NY3) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Models: Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity data from analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolite Profiling: Use LC-MS to rule out off-target effects from degradation products .
- Collaborative Validation: Cross-validate data across independent labs using shared compound batches .
Q. What strategies are effective for modifying the pyrrolidine-indole moiety to enhance selectivity?
- Answer:
- Substituent Variation: Replace 1-methylindolin-5-yl with substituted indoles (e.g., 5-fluoro or 5-nitro) to probe steric/electronic effects .
- Stereochemical Control: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd complexes) and compare activity .
- Bioisosteric Replacement: Substitute pyrrolidine with piperidine or morpholine to assess ring size impact .
Q. How can crystallographic data inform the design of analogs with improved solubility?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
